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molecular formula C11H13FN2O2 B1337759 1-(2-Fluoro-4-nitrophenyl)piperidine CAS No. 172967-04-3

1-(2-Fluoro-4-nitrophenyl)piperidine

Cat. No. B1337759
M. Wt: 224.23 g/mol
InChI Key: MVYNWBRDGGKNCS-UHFFFAOYSA-N
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Patent
US07595332B2

Procedure details

3,4-Difluoronitrobenzene (1.4 mL, 2.01 g, 12.7 mmol) in piperidine (4 mL, 40.4 mmol) was heated in a sealed tube at 130° C. for 2 hours. The mixture was allowed to cool to room temperature and poured into H2O (150 mL). The title compound was separated by pipette. 1H NMR (300 MHz, DMSO-d6) δ 7.95-8.01 (m, 2H), 7.11-7.18 (m, 1H), 3.26-3.29 (m, 4H), 1.62-1.68 (m, 6H); MS (ESI+) m/z 225 (M+H)+.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>O>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was separated by pipette

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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